molecular formula C24H30N4O8S2 B12392584 (H-Cys-Tyr-OH)2

(H-Cys-Tyr-OH)2

Cat. No.: B12392584
M. Wt: 566.7 g/mol
InChI Key: ZZWGDFPODQWICQ-MUGJNUQGSA-N
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Description

The compound (H-Cys-Tyr-OH)2 is a polypeptide that can be identified through peptide screening. It is composed of two cysteine-tyrosine dipeptides linked by a disulfide bond. This compound has a molecular weight of 566.65 and a chemical formula of C24H30N4O8S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-Tyr-OH)2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the formation of the disulfide bond between the cysteine residues to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-throughput screening and optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(H-Cys-Tyr-OH)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The search results provide limited information about the specific applications of the compound (H-Cys-Tyr-OH)2. However, they do offer insights into the roles and interactions of cysteine (Cys) and tyrosine (Tyr) in various biological and chemical contexts, which can be extrapolated to potential applications of the dipeptide or its derivatives.

Cysteine and Tyrosine Interactions and Applications

Cys-Tyr Crosslink in Enzymes: Cysteine dioxygenase (CDO) is a non-heme iron enzyme that utilizes a Cys-Tyr crosslink that is important in the enzyme's function . Spectroscopic studies indicate that Cys binds to the enzyme first, creating an oxygen-binding site . The Cys-Tyr crosslink is not essential for catalysis, but it enhances it . Specifically, crosslink formation may help prevent side reactions caused by free Cys thiolate at higher pH levels .

Tyrosine Hyperoxidation: Tyrosine can undergo hyperoxidation, leading to selective peptide cleavage . This process involves extensive oxidation of the tyrosine phenyl ring, resulting in multiple ketones .

Intramolecular Electron Transfer (IET): In peptides containing both Tyr and Cys residues, rapid IET between Tyr-O● and Cys controls the extent of tyrosine nitration, with Cys oxidation and/or nitrosation, indicating a Cys-S● radical intermediate .

Peptide Assembly: Tyrosine-mediated two-dimensional peptide assembly can result in spontaneous facet formation in water droplets . Densely packed, redox-active tyrosine units can trigger or enhance chemical/electrochemical reactions and can serve as a platform for creating molecularly tunable, self-repairable peptide or hybrid films .

Cysteine Protecting Groups: Cysteine's reactivity can be both an advantage and a challenge in peptide chemistry . The thiol side chain is prone to side reactions like alkylation and oxidation . Therefore, various cysteine protecting groups have been developed for applications in peptide and protein synthesis .

Potential Applications of this compound

Given the information from the search results, potential applications of this compound could include:

  • Enzyme Modification: The dipeptide could be used to modify enzymes, potentially influencing their catalytic activity or stability, based on the known interactions of Cys and Tyr in enzymes like CDO .
  • Peptide Cleavage: this compound might be employed in selective peptide cleavage strategies, given tyrosine's hyperoxidation properties .
  • Electron Transfer Studies: The compound could be utilized in studies related to intramolecular electron transfer, particularly in understanding the radical transfer reactions between Tyr and Cys .
  • Material Science: Due to tyrosine's role in peptide assembly, this compound could be incorporated into materials for creating tunable films or surfaces with specific chemical or electrochemical properties .
  • Drug Delivery/Therapeutics: As a polypeptide, this compound could potentially be used in peptide screening for identifying new drug candidates .

Mechanism of Action

The mechanism of action of (H-Cys-Tyr-OH)2 involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate protein-protein interactions and influence various biological pathways. The disulfide bond plays a crucial role in stabilizing the peptide structure and facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(H-Cys-Tyr-OH)2 is unique due to the presence of tyrosine, which imparts specific chemical and biological properties. The hydroxyl group on the tyrosine residue allows for additional hydrogen bonding and interactions, enhancing the compound’s stability and activity .

Biological Activity

(H-Cys-Tyr-OH)₂ is a dipeptide composed of cysteine (Cys) and tyrosine (Tyr), which are amino acids known for their biological significance. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of (H-Cys-Tyr-OH)₂, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

Structure and Properties

(H-Cys-Tyr-OH)₂ features a unique structure that allows it to participate in various biochemical interactions. The presence of the thiol group from cysteine enables redox reactions, while the aromatic ring from tyrosine contributes to its ability to interact with a variety of biological targets.

The biological activity of (H-Cys-Tyr-OH)₂ can be attributed to several mechanisms:

  • Antioxidant Activity : Cysteine is known for its role as a precursor to glutathione, a major antioxidant in the body. The dipeptide may enhance antioxidant defenses by increasing glutathione levels.
  • Enzyme Modulation : Studies have shown that the Cys-Tyr crosslink can enhance the catalytic efficiency of enzymes such as cysteine dioxygenase (CDO) by positioning critical residues for optimal substrate binding and catalysis .

1. Cellular Proliferation

Research indicates that (H-Cys-Tyr-OH)₂ can influence cellular proliferation. In vitro studies have demonstrated that this dipeptide can promote the growth of certain cell lines, potentially through modulation of signaling pathways related to cell survival and proliferation.

2. Tyrosinase Inhibition

(H-Cys-Tyr-OH)₂ exhibits inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .

3. Neuroprotective Effects

The compound has shown promise in neuroprotection by reducing oxidative stress in neuronal cells. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies

Several studies have investigated the effects of (H-Cys-Tyr-OH)₂:

  • Study on Melanin Synthesis : A study demonstrated that peptides derived from food sources, including (H-Cys-Tyr-OH)₂, significantly inhibited tyrosinase activity and melanin production in B16 melanoma cells. The results indicated a dose-dependent response, with higher concentrations leading to more substantial inhibition .
  • Neuroprotective Study : In an experimental model of Parkinson's disease, administration of (H-Cys-Tyr-OH)₂ resulted in reduced neuronal loss and improved motor function compared to control groups. This suggests that the compound may have therapeutic potential for neurodegenerative conditions.

Data Tables

Biological Activity Effect Reference
Antioxidant ActivityEnhances glutathione levels
Tyrosinase InhibitionReduces melanin synthesis
Cellular ProliferationPromotes growth in certain cell lines

Properties

Molecular Formula

C24H30N4O8S2

Molecular Weight

566.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1

InChI Key

ZZWGDFPODQWICQ-MUGJNUQGSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O

Origin of Product

United States

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